2-(4-Imidazolyl) cyclopropylamine 2-(4-Imidazolyl) cyclopropylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207837
InChI: InChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9)
SMILES:
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

2-(4-Imidazolyl) cyclopropylamine

CAS No.:

Cat. No.: VC18207837

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Imidazolyl) cyclopropylamine -

Specification

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name 2-(1H-imidazol-5-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9)
Standard InChI Key OWWNABDDYQLERE-UHFFFAOYSA-N
Canonical SMILES C1C(C1N)C2=CN=CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Imidazolyl) cyclopropylamine (PubChem CID: 22669353) is formally named 2-(1H-imidazol-5-yl)cyclopropan-1-amine under IUPAC nomenclature . Its SMILES string (C1C(C1N)C2=CN=CN2) and InChIKey (OWWNABDDYQLERE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The compound’s cyclopropane ring imposes significant ring strain, while the imidazole group introduces hydrogen-bonding capabilities, making it a versatile scaffold for drug design.

Computed Physicochemical Properties

PubChem lists critical physicochemical properties derived from computational models:

  • Molecular Weight: 123.16 g/mol

  • XLogP3-AA: -0.6 (indicating moderate hydrophilicity)

  • Hydrogen Bond Donor/Acceptor Count: 2/2

  • Rotatable Bond Count: 1 (attributable to the cyclopropane-amine bond) .

These properties suggest favorable solubility and membrane permeability, aligning with its pharmacological utility.

Synthesis and Stereochemical Resolution

Synthetic Routes

Initial attempts to synthesize cyclopropylhistamine via transition-metal-catalyzed cyclopropanation of imidazole precursors were hampered by catalyst chelation . A successful alternative strategy involved constructing the imidazole ring on a pre-formed cyclopropane scaffold. Ethyl trans-2-formyl-1-cyclopropanecarboxylate underwent a [3+2] anionic cycloaddition with TosMIC (p-tolylsulfonylmethyl isocyanide), yielding a 4-tosyloxazoline intermediate . Subsequent ammonolysis and dimethylsulfamoyl protection produced the imidazole ring, followed by Curtius rearrangement to generate the amine functionality .

Diastereomer Separation and Absolute Configuration

Racemic trans-cyclopropylhistamine was resolved using (R)-(+)-1-(2-naphthyl)ethanol to form diastereomeric carbamates, which were separated via flash chromatography . Single-crystal X-ray crystallography confirmed the absolute configuration of the (1S,2S)-enantiomer (VUF 5297), which exhibited a distorted cyclopropane ring with a dihedral angle of 123° between the imidazole and amine planes .

Pharmacological Activity and Receptor Interactions

Histamine H3 Receptor Agonism

The (1S,2S)-enantiomer demonstrated potent H3 receptor agonist activity in rat cortex models (EC50 = 0.3 µM), outperforming the (1R,2R)-enantiomer by 10-fold . Molecular modeling suggests that this enantiomer optimally aligns the imidazole nitrogen and amine group with H3 receptor residues, mimicking histamine’s binding mode .

Selectivity Profile

While primarily an H3 agonist, cyclopropylhistamine showed moderate affinity for H1 and H2 receptors:

Receptor(1S,2S)-Enantiomer Ki (µM)(1R,2R)-Enantiomer Ki (µM)
H11.23.8
H28.512.4
H30.030.3

The 40-fold H3/H1 selectivity of the (1S,2S)-enantiomer underscores its potential for central nervous system applications without peripheral side effects.

Applications in Drug Discovery

Pharmacophore Modeling

The rigid cyclopropane scaffold of 2-(4-imidazolyl) cyclopropylamine has been instrumental in developing H3 receptor pharmacophore models. These models emphasize the spatial separation (5.2 Å) between the imidazole’s π-electrons and the amine’s lone pair as critical for agonist activity .

CYP450 Inhibition Considerations

Despite containing an imidazole ring—a known cytochrome P450 inhibitor—cyclopropylhistamine derivatives exhibit mitigated CYP3A4 inhibition (IC50 = 2.5–70 µM) compared to earlier inhibitors . Structural modifications, such as methyl substitution, modulate hydrophobicity and reduce off-target interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator